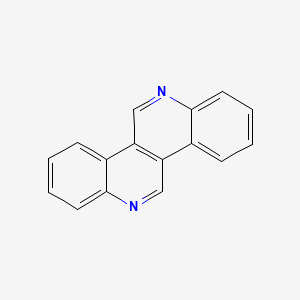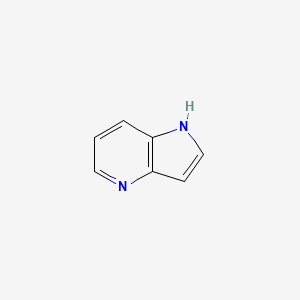
4-AZAINDOL
Vue d'ensemble
Description
4-Azaindole is a heterocyclic compound that combines a pyridine and a pyrrole ring through a fused carbon-carbon bond. This structure makes it an excellent bioisostere of the indole or purine systems. The compound is rare in nature but has significant biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery programs .
Applications De Recherche Scientifique
4-Azaindole has a wide range of scientific research applications:
Chemistry: It serves as a building block for various synthetic derivatives and bioactive natural products.
Biology: The compound is used in the design of kinase inhibitors and other biologically active molecules.
Industry: The compound is used in drug discovery programs and the development of new therapeutic agents.
Mécanisme D'action
Target of Action
4-Azaindole, also known as 1H-pyrrolo[3,2-b]pyridine or pyrrolopyridine, is a biochemical reagent . It has been found to inhibit Casein Kinase 1 (CK1) family , which phosphorylates proteins for targeted degradation .
Mode of Action
The compound’s interaction with its targets results in the inhibition of CK1 . This inhibition controls the amounts of certain proteins, such as PRR5 and TOC1 , leading to changes in the cellular processes they are involved in.
Biochemical Pathways
The azaindole chemical scaffold, which includes 4-azaindole, is represented in many biologically active natural products and synthetic derivatives . It has yielded several therapeutic agents for a variety of diseases . The inhibition of CK1 by 4-azaindole affects the degradation of proteins such as PRR5 and TOC1 , impacting the biochemical pathways they are involved in.
Result of Action
The inhibition of CK1 by 4-azaindole leads to an increase in the amounts of PRR5 and TOC1 proteins . This could potentially affect the cellular processes these proteins are involved in, such as cell cycle regulation and apoptosis .
Action Environment
The action, efficacy, and stability of 4-azaindole can be influenced by environmental factors. For instance, the photodynamics of azaindoles, including 4-azaindole, have been studied in solvents of different polarity . The measurements show distinctive fluorescence yields and excited state lifetimes among the isomers, which are tuned by the polarity of the medium .
Analyse Biochimique
Biochemical Properties
1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and angiogenesis . The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling molecules. This interaction inhibits the activation of the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . Additionally, 1H-pyrrolo[3,2-b]pyridine has been found to interact with other proteins, such as human neutrophil elastase, further highlighting its potential as a therapeutic agent .
Cellular Effects
1H-pyrrolo[3,2-b]pyridine exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by targeting FGFRs . The compound’s inhibition of FGFR signaling pathways leads to reduced cell migration and invasion, which are essential for cancer metastasis . Furthermore, 1H-pyrrolo[3,2-b]pyridine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes . This compound’s ability to affect multiple cellular functions makes it a promising candidate for cancer therapy and other diseases involving aberrant cell signaling.
Molecular Mechanism
The molecular mechanism of 1H-pyrrolo[3,2-b]pyridine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs . This binding prevents the receptor’s activation and subsequent phosphorylation of downstream signaling molecules. Additionally, 1H-pyrrolo[3,2-b]pyridine has been shown to inhibit other enzymes, such as human neutrophil elastase, by binding to their active sites and blocking substrate access . These interactions at the molecular level contribute to the compound’s overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[3,2-b]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1H-pyrrolo[3,2-b]pyridine remains stable under specific conditions, maintaining its inhibitory activity against FGFRs and other targets . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that 1H-pyrrolo[3,2-b]pyridine can sustain its biological activity over extended periods, making it a viable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of FGFR signaling, with higher doses leading to more significant effects on cell proliferation and apoptosis . At high doses, 1H-pyrrolo[3,2-b]pyridine can also induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
1H-pyrrolo[3,2-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in the FGFR signaling pathway, leading to altered metabolic processes in cells . Additionally, 1H-pyrrolo[3,2-b]pyridine can affect the levels of metabolites involved in energy production, such as ATP and NADH, by modulating the activity of enzymes in these pathways . These interactions highlight the compound’s potential to influence cellular metabolism and its therapeutic applications in metabolic disorders.
Transport and Distribution
The transport and distribution of 1H-pyrrolo[3,2-b]pyridine within cells and tissues are critical factors determining its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cell, 1H-pyrrolo[3,2-b]pyridine can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution within tissues is also influenced by its interactions with plasma proteins and other biomolecules, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1H-pyrrolo[3,2-b]pyridine plays a crucial role in its activity and function. The compound has been shown to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and activity by directing it to specific organelles or compartments . These targeting signals ensure that 1H-pyrrolo[3,2-b]pyridine reaches its intended sites of action, maximizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Several synthetic methods have been developed for the preparation of 4-azaindole. One common approach involves the use of pyridine and pyrrole building blocks. For instance, a scalable synthesis of 7-methyl-4-azaindole involves using a bromine atom as a placeholder for one of the carbon atoms of the pyridine ring throughout the reaction sequence. This bromine atom is removed only upon the final reductive cyclization leading to the azaindole ring .
Industrial Production Methods: Industrial production methods often involve catalytic hydrogenation and other optimized synthetic strategies. For example, the preparation of 4-substituted-7-azaindole involves using 7-azaindole as a raw material and hydrogen peroxide as an oxidizing agent. The process includes the synthesis of 4-halogenated-7-azaindole by adding acetonitrile and phosphorus oxyhalides, using diisopropyl ethyl amine as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Azaindole undergoes various chemical reactions, including oxidation, reduction, and substitution. Metal-catalyzed cross-coupling reactions are particularly significant for the synthesis and functionalization of azaindoles. These reactions include the Sonogashira, Heck, and Suzuki cross-couplings .
Common Reagents and Conditions: Common reagents used in these reactions include palladium or copper catalysts, acetic acid, and various halogenating agents. For example, the Suzuki-Miyaura coupling involves (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization .
Major Products: The major products formed from these reactions are diversely substituted azaindoles, which are valuable intermediates and drug candidates .
Comparaison Avec Des Composés Similaires
4-Azaindole is unique due to its fused pyridine and pyrrole ring structure, which makes it an excellent bioisostere of the indole or purine systems. Similar compounds include other azaindole positional isomers, such as 5-azaindole, 6-azaindole, and 7-azaindole. These compounds differ by the position of the nitrogen atom in the pyridine ring, which can significantly influence their biological properties .
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIYUCRMWCHYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181666 | |
| Record name | 1H-Pyrrolo(3,2-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-49-1 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo(3,2-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyrrolopyridine?
A1: The molecular formula of pyrrolopyridine is C7H6N2, and its molecular weight is 118.14 g/mol.
Q2: Are there any convenient and reliable synthetic routes for pyrrolopyridines?
A2: Yes, several improved synthetic routes exist for various pyrrolopyridine isomers, including 4-, 5-, 6-, and 7-azaindole, as well as derivatives like 7-methyl-4-azaindole and 7-amino-4-azaindole. These methods utilize modifications to existing procedures or novel strategies, resulting in improved yields. []
Q3: Can you provide an example of a specific and practical synthesis method for a pyrrolopyridine derivative?
A3: A practical method for synthesizing 3-acetyl-4-azaindole starts with 2-methyl-3-nitropyridine. It involves condensation with DMF-DMA, followed by hydrogenation and ring-closure reactions using a Pd/C catalyst to yield 4-azaindole. Finally, Friedel-Crafts reaction with 4-azaindole produces 3-acetyl-4-azaindole. This method is advantageous due to its mild conditions, readily available starting materials, cost-effectiveness, high yield, and convenient operation. []
Q4: What is a "Münchnone," and how is it used in the synthesis of pyrrolopyridines?
A4: A Münchnone is a particular type of mesoionic heterocycle. In the context of pyrrolopyridine synthesis, a carbohydrate-derived Münchnone can react with electrophilic alkynes to yield pyrrolopyridines (also known as indolizines). []
Q5: Can C-H arylation be used in the synthesis of pyrrolopyridines?
A5: Yes, palladium-catalyzed C-H functionalization has been successfully employed to link pyrrole and imidazole fragments, enabling the synthesis of complex pyrrolopyridine-based JAK2 inhibitors like BMS-911543. This approach significantly shortens the synthetic route and improves efficiency. []
Q6: What are some key reactions associated with hydrogenated pyrrolopyridines?
A6: Research over the past two decades has focused on the synthesis and reactivity of hydrogenated pyrrolopyridines, particularly tetrahydrogenated derivatives like tetrahydropyrrolo[3,2-c]pyridines. These compounds exhibit reactivity at both the pyrrole and tetrahydropyridine rings, enabling various chemical transformations. []
Q7: Can you elaborate on the reactivity of 5-methoxy-2-vinyl-4-azaindoles?
A7: Studies show that 5-methoxy-2-vinyl-4-azaindoles are less reactive with dienophiles compared to 2-vinylindoles. For instance, reactions with N-phenylmaleimide require harsh conditions to yield cycloadducts. Furthermore, reactions with highly reactive dienophiles often result in polymerization. []
Q8: What are some notable biological activities of pyrrolopyridine derivatives?
A8: Pyrrolopyridines exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery:
- Anticancer agents: Many pyrrolopyridine derivatives display potent anticancer activity. [, ]
- Kinase inhibitors: Their structural similarity to the purine ring of ATP allows pyrrolopyridines to function as kinase inhibitors, targeting various kinases involved in cancer and other diseases. []
- Anti-inflammatory agents: Certain pyrrolopyridines can inhibit the production of inflammatory cytokines, making them potentially useful for treating inflammatory disorders. []
- Antiviral activity: Pyrrolopyridine derivatives have demonstrated antiviral activity, particularly against HIV-1. [, ]
- Dopamine D4 receptor ligands: Derivatives like [4-(4-iodophenyl)piperazin-1-yl]methyl-1H-pyrrolopyridine (L-750667) show high affinity for the dopamine D4 receptor, making them potential candidates for imaging agents. []
- GluN2B-selective negative allosteric modulators: Certain 1H-pyrrolo[3,2-b]pyridine derivatives act as selective negative allosteric modulators of the GluN2B receptor, suggesting potential applications in neurological disorders. []
Q9: Can you provide an example of a successful pyrrolopyridine-based drug on the market?
A9: Vemurafenib, a pyrrolopyridine derivative, is currently used for the treatment of melanoma. It acts as a kinase inhibitor, specifically targeting BRAF V600E mutant kinase. []
Q10: How do pyrrolopyridine-based HIV-1 integrase inhibitors work?
A11: Pyrrolopyridine derivatives can act as allosteric HIV-1 integrase inhibitors (ALLINIs) by targeting the host LEDGF/p75 protein binding pocket on the integrase dimer. This interaction disrupts the integrase-viral RNA interaction during viral maturation, inhibiting proper localization of HIV-1 RNA genomes in viral particles. []
Q11: How do structural modifications of pyrrolopyridines influence their biological activity?
A12: SAR studies are crucial for optimizing the biological activity of pyrrolopyridines. Modifications at various positions of the scaffold influence potency, selectivity, and pharmacokinetic properties. For instance, in a series of 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, the introduction of a 4-(2-aminoethyl)amino group resulted in a significant 24.7-fold increase in JAK1/JAK2 selectivity compared to the parent compound. [] Similarly, in a study of 2,3-bis(het)aryl-4-azaindole derivatives, specific substitutions led to selective inhibition of RAF-1 and DYRK1A kinases. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


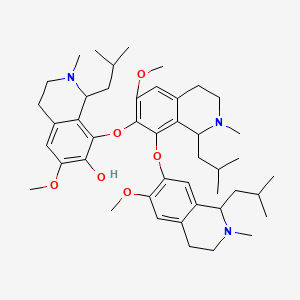

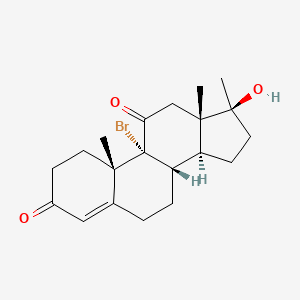
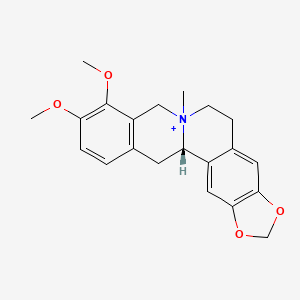

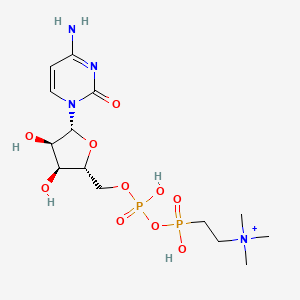
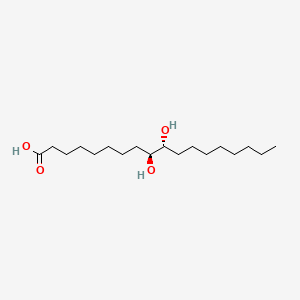
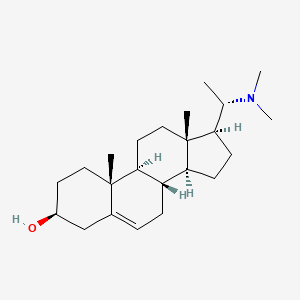

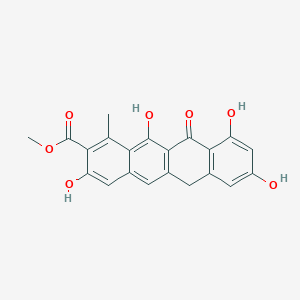
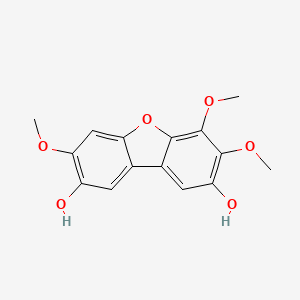
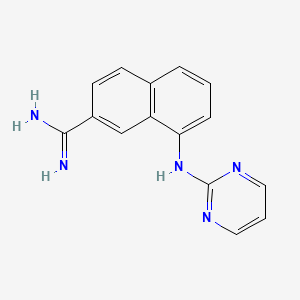
![2-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1209464.png)
